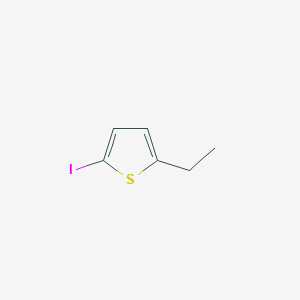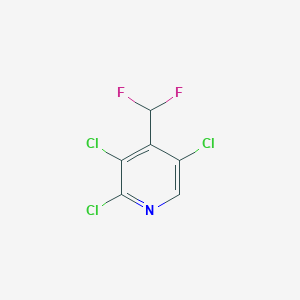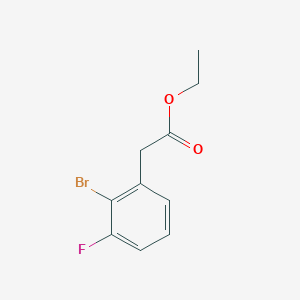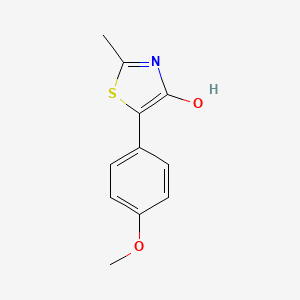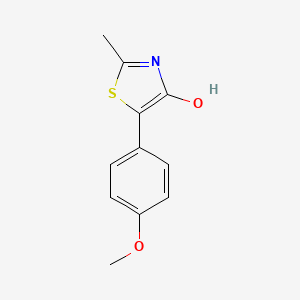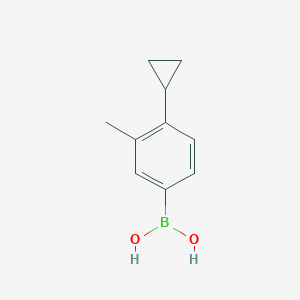![molecular formula C12H10BClO2 B14023123 (2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)
(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a chlorine substituent. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2’-chloro-[1,1’-biphenyl]-3-yl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: The boronic acid can be converted to the corresponding hydrocarbon by treatment with a proton source.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids or other proton sources.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Protodeboronation: Hydrocarbons.
Aplicaciones Científicas De Investigación
(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid has several applications in scientific research:
Biology: Employed in the synthesis of bioconjugates and as a tool for studying biological processes.
Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenylboronic acid: Similar structure but lacks the biphenyl moiety.
Phenylboronic acid: Lacks both the chlorine substituent and the biphenyl structure.
4-Chlorophenylboronic acid: Chlorine substituent is positioned differently on the phenyl ring.
Uniqueness
(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine substituent and the biphenyl structure enhances its utility in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C12H10BClO2 |
|---|---|
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
[3-(2-chlorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,15-16H |
Clave InChI |
CLJSSAQNJBHRKS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CC=CC=C2Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
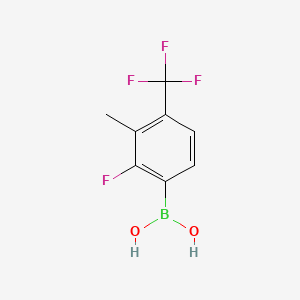
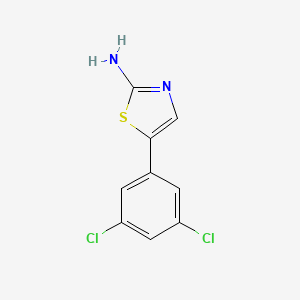
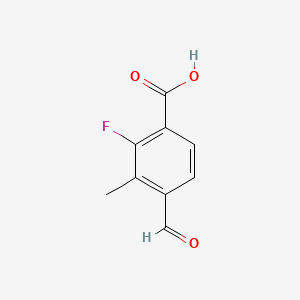
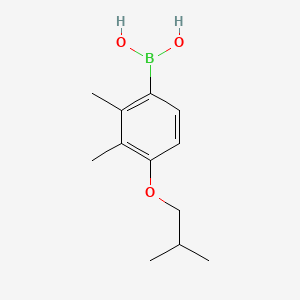
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
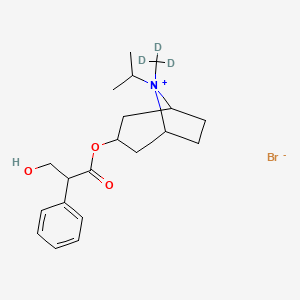
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
